REACTION_CXSMILES
|
[F:1][C:2]1[CH:15]=[CH:14][C:13]([N+:16]([O-])=O)=[CH:12][C:3]=1[CH2:4][N:5]1[CH2:10][CH2:9][N:8]([CH3:11])[CH2:7][CH2:6]1.[NH4+].[Cl-]>CCO.[Fe]>[F:1][C:2]1[CH:15]=[CH:14][C:13]([NH2:16])=[CH:12][C:3]=1[CH2:4][N:5]1[CH2:10][CH2:9][N:8]([CH3:11])[CH2:7][CH2:6]1 |f:1.2|
|
Name
|
1-(2-fluoro-5-nitrobenzyl)-4-methylpiperazine
|
Quantity
|
0.577 g
|
Type
|
reactant
|
Smiles
|
FC1=C(CN2CCN(CC2)C)C=C(C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
4.75 mL
|
Type
|
reactant
|
Smiles
|
[NH4+].[Cl-]
|
Name
|
|
Quantity
|
1.272 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
55 °C
|
Type
|
CUSTOM
|
Details
|
stirred vigorously overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to RT
|
Type
|
FILTRATION
|
Details
|
gravity-filtered
|
Type
|
FILTRATION
|
Details
|
through filter paper
|
Type
|
WASH
|
Details
|
rinsing well with MeOH and DCM
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated to dryness
|
Type
|
ADDITION
|
Details
|
The residue was treated with EtOAc and water
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness again
|
Type
|
ADDITION
|
Details
|
The resulting material was treated with THF (20 mL)
|
Type
|
CUSTOM
|
Details
|
sonicated for several hours
|
Type
|
CUSTOM
|
Details
|
the solvent decanted from the solids
|
Type
|
ADDITION
|
Details
|
The solids were treated with additional THF (20 mL)
|
Type
|
CUSTOM
|
Details
|
sonicated again
|
Type
|
CUSTOM
|
Details
|
the solvent decanted
|
Type
|
ADDITION
|
Details
|
The solids were treated with THF (20 mL) for a third time
|
Type
|
CUSTOM
|
Details
|
the liquid was decanted
|
Type
|
CUSTOM
|
Details
|
The combined decanted liquids
|
Type
|
CONCENTRATION
|
Details
|
were concentrated to dryness
|
Type
|
ADDITION
|
Details
|
treated with DCM
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to remove solids
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=C(N)C=C1)CN1CCN(CC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 382 mg | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 75.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |